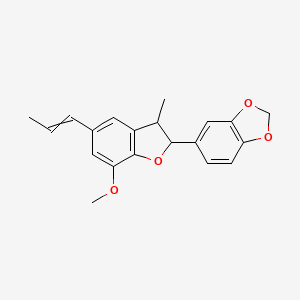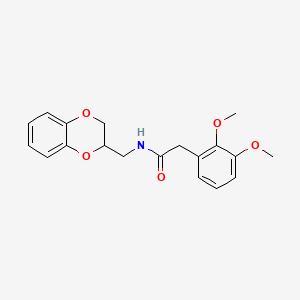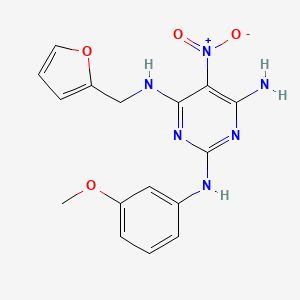
Chinophene
Overview
Description
Chinophene is a sulfur-containing heterocyclic compound with a five-membered ring structure It is known for its aromatic properties and is structurally similar to thiophene
Synthetic Routes and Reaction Conditions:
From Acetylene and Hydrogen Sulfide: this compound can be synthesized by passing a mixture of acetylene and hydrogen sulfide through a tube containing aluminum oxide at 400°C.
From Furoic Acid: Distillation of furoic acid with barium sulfide yields this compound.
From n-Butane: Industrially, this compound is produced by reacting sulfur with n-butane in the gas phase at 650°C.
From Sodium Succinate: Heating sodium succinate with phosphorus trisulfide results in the formation of this compound.
Types of Reactions:
Electrophilic Substitution: this compound undergoes electrophilic substitution reactions at the carbon-2 position.
Sulfonation: Reaction with concentrated sulfuric acid forms this compound-2-sulfonic acid.
Halogenation: this compound reacts with chlorine or bromine to form polyhalogenated derivatives.
Friedel-Crafts Acylation: Acetylation with acetic anhydride in the presence of phosphoric acid yields 2-acetylthis compound.
Common Reagents and Conditions:
Nitration: Nitric acid in acetic anhydride.
Sulfonation: Concentrated sulfuric acid.
Halogenation: Chlorine or bromine at room temperature.
Friedel-Crafts Acylation: Acetic anhydride and phosphoric acid.
Major Products:
- 2-Nitrothis compound
- This compound-2-sulfonic acid
- Polyhalogenated this compound
- 2-Acetylthis compound
Scientific Research Applications
Chinophene and its derivatives have a wide range of applications:
- Medicinal Chemistry: this compound derivatives exhibit various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities .
- Material Science: this compound-based compounds are used in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes .
- Organic Synthesis: this compound serves as an intermediate in the synthesis of more complex molecules and is used in various condensation reactions .
Mechanism of Action
Chinophene exerts its effects through interactions with various molecular targets and pathways. Its aromatic nature allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity. The sulfur atom in the ring can also engage in coordination with metal ions, enhancing its reactivity and binding affinity in biological systems .
Comparison with Similar Compounds
- Thiophene
- Furan
- Pyrrole
Comparison:
- Thiophene: Both Chinophene and Thiophene contain a sulfur atom in a five-membered ring. this compound has unique substitution patterns that confer different reactivity and applications .
- Furan: Furan contains an oxygen atom instead of sulfur. This difference significantly affects their chemical properties and reactivity .
- Pyrrole: Pyrrole has a nitrogen atom in the ring, making it more basic compared to this compound .
This compound’s unique sulfur-containing structure and its ability to undergo various chemical reactions make it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-phenylquinoline-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16(19)13-7-4-8-15-12(13)9-10-14(17-15)11-5-2-1-3-6-11/h1-10H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKHHGTWRZZWEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC(=C3C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90149634 | |
| Record name | Chinophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90149634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11139-62-1 | |
| Record name | Chinophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011139621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chinophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90149634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[[[(2-hydroxyphenyl)-oxomethyl]hydrazo]-sulfanylidenemethyl]-2-nitrobenzamide](/img/structure/B1230652.png)
![3,4-dihydro-2H-quinolin-1-yl-[4-(phenylmethyl)-5-thieno[3,2-b]pyrrolyl]methanone](/img/structure/B1230654.png)

![2-[2,4-dioxo-3-(phenylmethyl)-1-quinazolinyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B1230657.png)
![2-(2-Methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B1230658.png)

![5-[3,4-dihydro-1H-isoquinolin-2-yl(phenyl)methyl]-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B1230661.png)
![N-[3-[4-(4-fluorophenyl)-1-piperazinyl]-1,4-dioxo-2-naphthalenyl]benzenesulfonamide](/img/structure/B1230662.png)

![6,9-Dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione](/img/structure/B1230671.png)
![5-[(Carbamimidoylthio)methyl]-2-(3-methylbutoxy)benzoic acid methyl ester](/img/structure/B1230673.png)
